N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride
Description
This compound is a naphthalene-2-carboxamide derivative featuring a 6-methoxy-1,3-benzothiazol-2-yl group and a dimethylaminoethyl substituent. Its hydrochloride salt form enhances solubility, a critical property for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S.ClH/c1-25(2)12-13-26(23-24-20-11-10-19(28-3)15-21(20)29-23)22(27)18-9-8-16-6-4-5-7-17(16)14-18;/h4-11,14-15H,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHIKDIEJRYARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC4=CC=CC=C4C=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677878 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemical and Pharmaceutical Contexts
Key Compounds Identified:
1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides/thiosemicarbazides (e.g., compound 9h from ): Structure: Contains a methoxynaphthalene core linked to a nicotinoyl hydrazide with semicarbazide substitutions. Synthesis: Utilizes condensation of hydrazides with isocyanates/isothiocyanates, differing from the target compound’s benzothiazole coupling . Key Data: Molecular formula C₂₅H₂₂ClN₄O₃ (MW ~461), with NMR peaks confirming NH groups and methyl substituents .
N-[6-[bis(2-methylpropyl)sulfamoyl]-1,3-benzothiazol-2-yl]naphthalene-2-carboxamide (): Structure: Shares the naphthalene-carboxamide-benzothiazole backbone but replaces dimethylaminoethyl with a sulfamoyl-bis(2-methylpropyl) group. Functional Impact: The sulfamoyl group may reduce solubility compared to the hydrochloride salt form of the target compound.
Chloroacetamide and Triazine Derivatives (): Examples: (2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide) and (2-Chloro-4-ethylamino-6-isopropylamino-s-triazine). Comparison: These agrochemicals lack the benzothiazole-carboxamide scaffold but share chloro and methoxy substituents, which influence reactivity and environmental persistence .
Functional Group Analysis
- Dimethylaminoethyl vs. Sulfamoyl: The dimethylaminoethyl group in the target compound improves water solubility and cationic character, critical for drug delivery. In contrast, sulfamoyl groups in analogs () increase molecular weight and reduce solubility .
- Benzothiazole vs.
Research Implications
The target compound’s structural features position it as a promising candidate for kinase-targeted therapies, with solubility advantages over sulfamoyl analogs. Comparative studies with semicarbazide derivatives () highlight the importance of NH groups in hydrogen bonding, while agrochemical analogs () underscore the role of chloro and methoxy substituents in stability .
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